(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride
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Overview
Description
(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cycloheptane derivative.
Amination: Introduction of the amino group at the 5-position of the cycloheptane ring.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 2 positions.
Resolution: Separation of the desired (1R,2S) enantiomer from the racemic mixture.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane-1,2-diol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride
- (1R,2S)-2-phenylcyclopropanaminium
Uniqueness
(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups on a cycloheptane ring. This combination of features imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1S,2R)-5-aminocycloheptane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H/t5?,6-,7+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBVJIUUGVWIEB-FXFNDYDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1N)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC[C@@H]([C@@H]1O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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